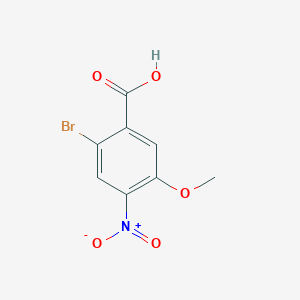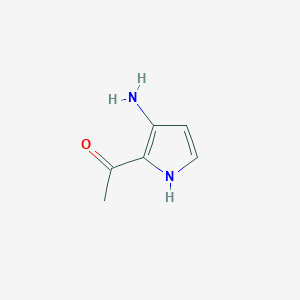
3-chloro-N,N-diethyl-4-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N,N-diethyl-4-hydroxybenzamide is an organic compound with the molecular formula C11H14ClNO2 It is a derivative of benzamide, characterized by the presence of a chlorine atom at the third position, two ethyl groups attached to the nitrogen atom, and a hydroxyl group at the fourth position of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N,N-diethyl-4-hydroxybenzamide typically involves the following steps:
Nitration of Benzene: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to aniline.
Chlorination: Aniline is chlorinated to form 3-chloroaniline.
Acylation: 3-chloroaniline is acylated with diethylamine to form 3-chloro-N,N-diethylbenzamide.
Hydroxylation: Finally, the benzamide is hydroxylated at the fourth position to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-N,N-diethyl-4-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the chlorine atom.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-chloro-N,N-diethyl-4-oxobenzamide.
Reduction: Formation of N,N-diethyl-4-hydroxybenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-chloro-N,N-diethyl-4-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-chloro-N,N-diethyl-4-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and the chlorine atom play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-chloro-N,N-diethylbenzamide: Lacks the hydroxyl group at the fourth position.
N,N-diethyl-4-hydroxybenzamide: Lacks the chlorine atom at the third position.
3-chloro-N,N-dimethyl-4-hydroxybenzamide: Has methyl groups instead of ethyl groups attached to the nitrogen atom.
Uniqueness
3-chloro-N,N-diethyl-4-hydroxybenzamide is unique due to the presence of both the chlorine atom and the hydroxyl group, which contribute to its distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H14ClNO2 |
|---|---|
Molekulargewicht |
227.69 g/mol |
IUPAC-Name |
3-chloro-N,N-diethyl-4-hydroxybenzamide |
InChI |
InChI=1S/C11H14ClNO2/c1-3-13(4-2)11(15)8-5-6-10(14)9(12)7-8/h5-7,14H,3-4H2,1-2H3 |
InChI-Schlüssel |
RFUYFRIRMSQWDA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Bromo-3-cyclopentylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B13869218.png)


amino}benzaldehyde](/img/structure/B13869230.png)


![2-amino-N-[2-amino-4-(3-hydroxyphenyl)quinazolin-6-yl]acetamide](/img/structure/B13869248.png)




![N-[4-(2-hydroxyethyl)phenyl]methanesulfonamide](/img/structure/B13869266.png)

